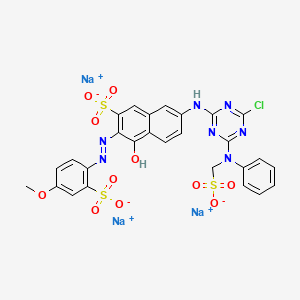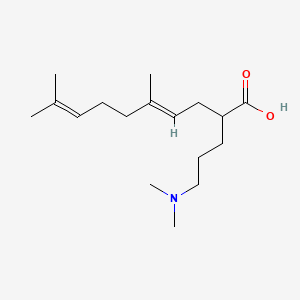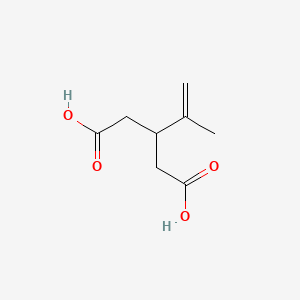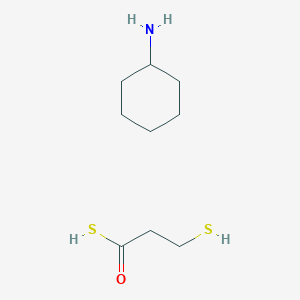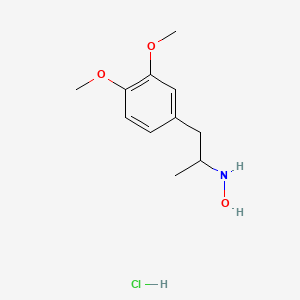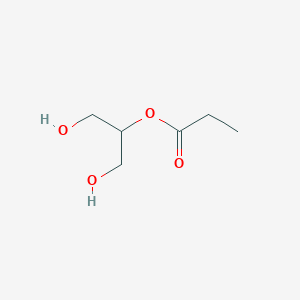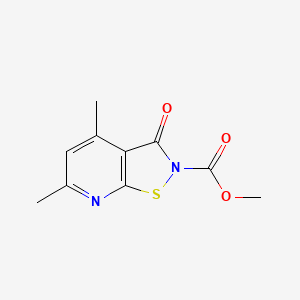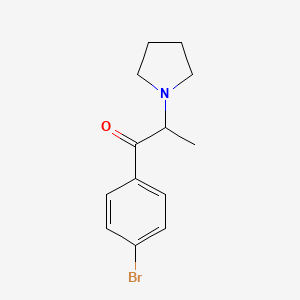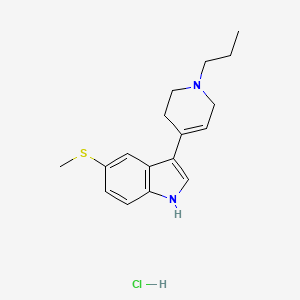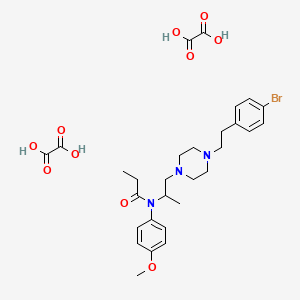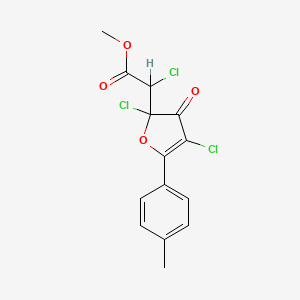
Gymnemic acid III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gymnemic acid III is a triterpenoid saponin glycoside derived from the leaves of the medicinal plant Gymnema sylvestre, which belongs to the family Asclepiadaceae . This compound is known for its significant medicinal properties, particularly in the management of diabetes mellitus. This compound is one of the several gymnemic acids found in Gymnema sylvestre, which have been traditionally used in Ayurvedic medicine for their anti-diabetic and anti-sweetness properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gymnemic acid III involves multiple steps, including glycosylation, oxidation, and hydroxylation. Enzymes such as glycosyltransferases and cytochrome P450-dependent monooxygenases play a crucial role in modifying the backbone to derive the desired metabolites .
Industrial Production Methods: Industrial production of this compound primarily relies on biotechnological approaches. Plant tissue culture techniques, including callus and cell suspension cultures, are employed to produce higher amounts of gymnemic acid within a short duration. The use of biotic and abiotic elicitors, such as plant hormones and endophytic fungi, further enhances the production yield .
化学反応の分析
Types of Reactions: Gymnemic acid III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its medicinal properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced pharmacological properties, such as increased anti-diabetic activity and improved bioavailability .
科学的研究の応用
Gymnemic acid III has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various bioactive compounds.
Biology: It plays a role in studying the mechanisms of sweetness inhibition and glucose metabolism.
Medicine: this compound is extensively researched for its anti-diabetic, anti-inflammatory, and antioxidant properties.
作用機序
Gymnemic acid III exerts its effects by interacting with taste receptors on the tongue, specifically those responsible for detecting sweetness. By binding to these receptors, it blocks the ability to taste sweetness, making it an effective tool for managing sugar cravings . Additionally, this compound stimulates the release of insulin from pancreatic cells, promoting glucose uptake by cells and reducing blood sugar levels . This dual mechanism makes it a promising natural remedy for diabetes management.
類似化合物との比較
Gymnemic acid III is unique among triterpenoid saponin glycosides due to its potent anti-diabetic and anti-sweetness properties. Similar compounds include:
Hodulcine: A dammarane-type triterpene glycoside from the leaves of Hovenia dulcis.
Lactisole: Sodium 2-(4-methoxyphenoxy)propanoate, known for its sweetness-inhibiting properties.
Ziziphin: A triterpene glycoside with similar anti-sweetness effects.
Compared to these compounds, this compound is more effective in managing blood sugar levels and has a broader range of medicinal applications.
特性
CAS番号 |
122074-65-1 |
|---|---|
分子式 |
C41H66O13 |
分子量 |
767.0 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2S)-2-methylbutanoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H66O13/c1-9-20(2)34(51)54-32-31(48)41(19-43)22(16-36(32,3)4)21-10-11-24-37(5)14-13-26(52-35-29(47)27(45)28(46)30(53-35)33(49)50)38(6,18-42)23(37)12-15-39(24,7)40(21,8)17-25(41)44/h10,20,22-32,35,42-48H,9,11-19H2,1-8H3,(H,49,50)/t20-,22-,23+,24+,25-,26-,27-,28-,29+,30-,31-,32-,35+,37-,38-,39+,40+,41-/m0/s1 |
InChIキー |
VLXWTKUXVXJELF-DDRSIQBQSA-N |
異性体SMILES |
CC[C@H](C)C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O |
正規SMILES |
CCC(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



